Cyclopentanone, 2-(3-butenyl)-
Description
Context within Substituted Cyclopentanones in Organic Synthesis
Substituted cyclopentanones are highly valued as fine chemicals and synthetic intermediates. digitellinc.com Their utility stems from the reactivity of the carbonyl group, which can undergo a variety of transformations such as nucleophilic additions and reductions, and the reactivity of the α-carbons, which allows for enolate formation and subsequent alkylation or arylation reactions. google.com The development of methodologies for constructing substituted cyclopentanone (B42830) derivatives has been a significant area of research for decades. digitellinc.com
Common synthetic routes to access these structures include the cyclization of adipic esters followed by alkylation, hydrolysis, and decarboxylation. google.com Other methods involve intramolecular radical additions to double bonds, ring-expansion reactions, and various cycloaddition strategies. organic-chemistry.org The cyclopentanone core provides a rigid scaffold that, when combined with various functionalized side chains, enables the synthesis of complex molecular architectures. vulcanchem.com The specific substituent not only influences the steric and electronic properties of the molecule but can also introduce new reactive sites for further chemical modification. vulcanchem.com
Structural Diversity of Butenyl Side Chains on Cyclopentanone Rings
The introduction of a butenyl side chain onto a cyclopentanone ring introduces further layers of structural complexity and reactivity. The position of this chain on the ring and the isomeric form of the butenyl group itself give rise to a variety of distinct chemical entities.
Position isomers are compounds that share the same molecular formula and carbon skeleton but differ in the location of a functional group or substituent. science-revision.co.ukthermofisher.com In the case of butenyl cyclopentanone, the butenyl group can be attached to different carbon atoms of the cyclopentanone ring, most commonly at the C-2 or C-3 position.
2-(3-Butenyl)cyclopentanone: In this isomer, the butenyl group is attached to the carbon atom adjacent to the carbonyl group (the α-carbon). This proximity influences the molecule's reactivity. The α-protons are acidic and can be removed to form an enolate, which is a key intermediate in many carbon-carbon bond-forming reactions. The synthesis of 2-substituted cyclopentanones is often achieved through the alkylation of cyclopentanone-2-carboxylic esters. google.com
3-(3-Butenyl)cyclopentanone: When the butenyl group is at the C-3 position (the β-carbon), its direct electronic influence on the carbonyl group is diminished compared to the 2-substituted isomer. However, its steric bulk can still affect the accessibility of the carbonyl for nucleophilic attack. The properties of this isomer, such as polarity and volatility, are influenced by the aliphatic butenyl group, making it potentially suitable for applications in flavors and fragrances.
The position of the substituent affects physical properties like boiling point. For example, a study of methylcyclopentanone isomers showed that the boiling point differs between 2-methylcyclopentanone (B130040) and 3-methylcyclopentanone. A similar effect would be expected for butenyl-substituted analogs.
| Property | 2-(3-Butenyl)cyclopentanone | 3-(3-Butenyl)cyclopentanone |
|---|---|---|
| Structure | ![]() | ![]() |
| Molecular Formula | C₉H₁₄O | |
| Molecular Weight (g/mol) | 138.21 | |
| Key Structural Feature | Butenyl group at α-position to carbonyl. | Butenyl group at β-position to carbonyl. |
| Reactivity Notes | α-protons are acidic; participates in enolate chemistry. | Lower polarity and higher volatility compared to aromatic-substituted analogs. |
Beyond the position on the cyclopentanone ring, the structure of the butenyl side chain itself can vary, leading to different alkene isomers. This includes variations in the position of the double bond within the four-carbon chain (e.g., 1-butenyl, 2-butenyl, 3-butenyl) and the potential for cis-trans isomerism. msu.edulibretexts.org Furthermore, the addition of substituents, such as a methyl group, creates branched isomers.
A prominent example is 2-(3-methyl-2-butenyl)cyclopentanone (B1615108) , also known as 2-prenylcyclopentanone. chemicalbook.com This compound features a prenyl group, a common isoprenoid building block in nature.
Reactivity: The reactivity of 2-(3-methyl-2-butenyl)cyclopentanone is characterized by both the ketone functionality and the alkene in the side chain. The ketone can react with acids, bases, and reducing agents. noaa.gov The alkene functionality provides a site for electrophilic additions and other transformations specific to carbon-carbon double bonds.
| Property | Value |
|---|---|
| Synonym | 2-Prenylcyclopentanone chemicalbook.com |
| CAS Number | 2520-60-7 chemicalbook.com |
| Molecular Formula | C₁₀H₁₆O chemicalbook.com |
| Molecular Weight | 152.23 g/mol chemicalbook.com |
| Appearance | Clear colorless liquid chemicalbook.com |
| Boiling Point | 218.0±9.0 °C (Predicted) chemicalbook.com |
| Density | 0.918±0.06 g/cm³ (Predicted) chemicalbook.com |
Analysis of Position Isomers (e.g., 2-substituted vs. 3-substituted butenyl cyclopentanones).
Academic Significance and Research Scope in Chemical Sciences
The academic significance of 2-(3-butenyl)cyclopentanone and its isomers lies in their role as versatile intermediates for organic synthesis and as model systems for studying chemical reactivity. The dual functionality of a ketone and an alkene within the same molecule allows for selective and diverse chemical transformations. For instance, the ketone can be manipulated while leaving the alkene intact, or the alkene can be functionalized through reactions like hydrogenation or epoxidation. vulcanchem.com
These compounds serve as precursors for more complex molecules, including natural products and their analogs. digitellinc.com For example, structural analogs have been investigated as intermediates for synthesizing antifungal agents and pesticides. vulcanchem.com Research in this area often focuses on developing novel and efficient synthetic methods to access these substituted cyclopentanones, including asymmetric approaches to control stereochemistry. digitellinc.comrsc.org The study of these molecules contributes to the broader understanding of reaction mechanisms, stereocontrol, and the synthesis of biologically active compounds. digitellinc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYUSXRCFFMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434041 | |
| Record name | Cyclopentanone, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22627-57-2 | |
| Record name | Cyclopentanone, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Butenyl Cyclopentanone Systems
Strategies for Cyclopentanone (B42830) Core Elaboration
The primary challenge in synthesizing 2-(3-butenyl)cyclopentanone lies in the effective construction of the substituted five-membered ring. This can be accomplished either by forming the ring from an acyclic precursor or by transforming an existing ring system.
The formation of a five-membered ring through the cyclization of a linear chain is a classic and reliable strategy. Methods such as intramolecular condensation and ketonic decarboxylation are prominent examples.
The Dieckmann condensation is a powerful intramolecular reaction for synthesizing cyclic ketones. It involves the cyclization of a dicarboxylic ester using a base to form a β-keto ester. organicreactions.org This reaction is essentially an intramolecular version of the Claisen condensation. numberanalytics.com For the synthesis of a 2-substituted cyclopentanone, the process typically requires a subsequent decarboxylation step. organicchemistrytutor.com
The synthesis of 2-(3-butenyl)cyclopentanone via this method would begin with a suitably substituted diester, namely a dialkyl ester of 3-(3-butenyl)adipic acid. The process unfolds as follows:
Esterification : 3-(3-butenyl)adipic acid is first converted to its corresponding diester, for example, by a Fischer esterification using ethanol (B145695) and an acid catalyst. organicchemistrytutor.com
Dieckmann Condensation : The resulting diester is treated with a strong base, such as sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic substitution. organicchemistrytutor.com This cyclization yields a five-membered ring, specifically a β-keto ester.
Hydrolysis and Decarboxylation : The intermediate β-keto ester is then hydrolyzed (saponified) to a β-keto acid, which is unstable. Upon heating, the β-keto acid readily undergoes decarboxylation (loses CO2) to afford the final product, 2-(3-butenyl)cyclopentanone. organicchemistrytutor.com
| Dieckmann Condensation Approach | |
| Plausible Starting Material | Diethyl 3-(3-butenyl)adipate |
| Key Reagents | 1. Sodium ethoxide (NaOEt) 2. Acidic workup (H3O+) 3. Heat |
| Key Intermediate | Ethyl 2-oxo-3-(3-butenyl)cyclopentane-1-carboxylate |
| Final Product | 2-(3-butenyl)cyclopentanone |
Ketonic decarboxylation is a long-established reaction that converts dicarboxylic acids into cyclic ketones by heating, often in the presence of a catalyst. researchgate.netwikipedia.org This method is economically significant for producing cyclopentanone from adipic acid. organic-chemistry.org The reaction can be catalyzed by various agents, including metal oxides like those of thorium, cerium, or manganese, and even weak bases such as sodium carbonate. wikipedia.orgorganic-chemistry.org
For the synthesis of 2-(3-butenyl)cyclopentanone, the starting material would be 3-(3-butenyl)adipic acid. The proposed mechanism involves deprotonation, decarboxylation, and a subsequent nucleophilic attack of the generated carbanion at the second carboxyl group to form the ring. researchgate.netorganic-chemistry.org A significant advantage of this method is that stereogenic centers at the β-position to the carboxyl groups tend to retain their stereochemistry during the reaction. organic-chemistry.orgorganic-chemistry.org
| Ketonic Decarboxylation Approach | |
| Plausible Starting Material | 3-(3-butenyl)adipic acid |
| Catalysts | Barium hydroxide (B78521) (Ba(OH)2), Sodium Carbonate (Na2CO3), Manganese Dioxide (MnO2) on alumina. wikipedia.orgorganic-chemistry.org |
| Conditions | High temperature (pyrolysis). researchgate.net |
| Byproducts | Carbon dioxide (CO2) and water (H2O). wikipedia.org |
| Final Product | 2-(3-butenyl)cyclopentanone |
An alternative to building the cyclopentanone ring from a linear precursor is to transform a pre-existing smaller ring through expansion. These rearrangements are often driven by the release of ring strain and can be mediated by various catalysts.
The ring expansion of cyclobutane (B1203170) derivatives provides a sophisticated route to cyclopentanone systems. ugent.be These reactions often proceed through the formation of a cyclobutylmethylcarbenium ion, which rearranges to a more stable cyclopentyl cation. ugent.be
One notable strategy involves the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinyl halides. acs.org This reaction proceeds via carbopalladation followed by a ring expansion of the four-membered ring to yield 2-alkylidenecyclopentanones stereoselectively. acs.org A hypothetical pathway to a precursor for 2-(3-butenyl)cyclopentanone could involve the rearrangement of a cyclobutane bearing a vinyl or other reactive group, which is then elaborated to the final product. For instance, the acid-catalyzed ring expansion of specific cyclobutanols can give access to various substituted cyclopentanone derivatives. mdpi.com
| Ring Expansion Approach | |
| General Precursor Type | Substituted cyclobutane (e.g., vinylcyclobutane, 1-(1-alkynyl)cyclobutanol). ugent.beacs.org |
| Driving Force | Release of ring strain. |
| Key Intermediate | Cyclobutylmethylcarbenium ion. ugent.be |
| Potential Products | Substituted cyclopentanones or cyclopentenones. |
Organometallic chemistry offers unique pathways for the construction of cyclic ketones. Metal-mediated reactions can facilitate transformations that are difficult to achieve through traditional organic synthesis.
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a well-established method for synthesizing cyclopentenones. mdpi.com To obtain 2-(3-butenyl)cyclopentanone, one could envision an intramolecular Pauson-Khand reaction of an appropriate enyne, followed by selective hydrogenation of the resulting carbon-carbon double bond in the cyclopentenone ring.
Another example involves the use of titanium metallocycles. It has been demonstrated that titanacyclopentane, formed from the reaction of a titanocene (B72419) equivalent with two molecules of ethylene, can be carbonylated to produce cyclopentanone. acs.org This fundamental transformation highlights the potential for organometallic reagents to assemble the cyclopentanone core from simple building blocks, a principle that could be extended to more complex substituted systems.
| Organometallic Approaches | |
| Method | Description |
| Pauson-Khand Reaction | A metal-catalyzed [2+2+1] cycloaddition to form a cyclopentenone, which can be a precursor to the saturated cyclopentanone. mdpi.com |
| Metallocycle Carbonylation | Formation of a metallacyclopentane intermediate followed by insertion of carbon monoxide to yield the cyclopentanone ring. acs.org |
Ring Transformation and Rearrangement Pathways.
Cyclization-Rearrangement of Alkylidene/Methylene Cyclobutane Derivatives.
Installation and Functionalization of the Butenyl Side Chain.
The introduction of the 3-butenyl side chain at the α-position of a cyclopentanone ring is a critical transformation. Various methodologies have been established, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and stereocontrol.
The direct alkylation of a pre-existing cyclopentanone core is a classical and widely used approach for the synthesis of 2-(3-butenyl)cyclopentanone. This method relies on the generation of a cyclopentanone enolate, which then acts as a nucleophile to displace a suitable leaving group on a four-carbon electrophile.
The most common strategy involves the deprotonation of cyclopentanone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions. youtube.com The resulting enolate is then treated with an electrophilic butenyl source, most commonly a 4-halobutane like 4-bromobutene or 4-iodobutene, via an SN2 reaction to furnish the desired 2-(3-butenyl)cyclopentanone. escholarship.orgscispace.com The efficiency of the alkylation step is dependent on the nature of the leaving group, with iodides generally being more reactive than bromides or chlorides. unica.it
An alternative to the direct alkylation of ketone enolates is the Stork enamine alkylation. beilstein-journals.org In this method, cyclopentanone is first reacted with a secondary amine, such as pyrrolidine, to form a more nucleophilic enamine. beilstein-journals.org This enamine can then be alkylated with a butenyl halide under milder conditions than those required for enolate alkylation. The resulting iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the ketone functionality, yielding 2-(3-butenyl)cyclopentanone. beilstein-journals.org This method offers the advantage of avoiding the use of very strong bases. beilstein-journals.org
Table 1: Representative Conditions for α-Alkylation of Cyclopentanone
| Method | Base/Reagent | Electrophile | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Enolate Alkylation | Lithium Diisopropylamide (LDA) | 4-Bromobutene | Tetrahydrofuran (THF) | -78 °C to room temperature | youtube.comscispace.com |
| Enamine Alkylation (Stork) | Pyrrolidine (to form enamine) | 4-Bromobutene | Benzene or Toluene | Reflux, followed by hydrolysis | beilstein-journals.org |
Organometallic reagents offer powerful alternatives for the formation of the C-C bond required to install the butenyl side chain. These methods can provide unique reactivity and selectivity profiles compared to traditional alkylation strategies.
Trialkylaluminium reagents can be employed in the conjugate addition to α,β-unsaturated cyclopentenones. nih.gov While not a direct alkylation to form 2-(3-butenyl)cyclopentanone, this method can be part of a tandem sequence where the resulting aluminum enolate is trapped by an electrophile. beilstein-journals.orgnih.gov For example, the conjugate addition of a methyl group from trimethylaluminium to cyclopentenone generates an aluminum enolate, which could then potentially be alkylated with a butenyl halide. researchgate.net
More directly, tetraalkylaluminiumlithium reagents can participate in the 1,7-addition to activated vinylcyclopropanes, which can be precursors to cyclopentanone systems. For instance, the reaction of diethyl 2-vinylcyclopropane-1,1-dicarboxylate with a tetraalkylaluminiumlithium reagent can lead to diethyl (trans-4-alkyl-2-butenyl)propanedioate, which can be further elaborated to a butenyl-substituted cyclopentanone. researchgate.net
Palladium catalysis has emerged as a versatile tool for the synthesis of substituted cyclopentanones. researchgate.net One notable approach is the palladium-catalyzed carbonylative cyclization of dienyl triflates or halides. organic-chemistry.org This reaction involves the insertion of carbon monoxide and subsequent cyclization to form a cyclopentenone ring, which can be designed to bear a butenyl side chain. organic-chemistry.org
Another powerful strategy is the palladium-catalyzed allylic alkylation. nih.gov In this reaction, a palladium(0) catalyst reacts with an allylic electrophile, such as a butenyl carbonate, to form a π-allylpalladium complex. This complex can then be attacked by a nucleophile, such as the enolate of cyclopentanone, to form the desired 2-(3-butenyl)cyclopentanone. capes.gov.br The regioselectivity of the nucleophilic attack is a key consideration in this methodology.
A novel cascade ring expansion process has also been developed, where the palladium-catalyzed reaction of (Z)-1-(1,3-butadienyl)cyclobutanols with aryl iodides leads to the stereospecific formation of (Z)-2-(3-aryl-1-propenyl)cyclopentanones, which are structurally related to the target compound. nih.gov
Radical and carbocationic cyclizations represent another class of powerful methods for constructing the 2-(3-butenyl)cyclopentanone framework, often starting from acyclic precursors.
Manganese(III)-based oxidative free-radical cyclization is a versatile method for synthesizing cyclic ketones. brandeis.edumdpi.combrandeis.edu For instance, the oxidation of an unsaturated β-keto ester or a related substrate containing a suitably positioned double bond can initiate a radical cascade. rsc.org The initially formed radical can undergo a 5-exo-trig cyclization to form a five-membered ring, and subsequent oxidation and workup can yield a cyclopentanone derivative. By choosing an appropriate unsaturated precursor, this methodology can be applied to the synthesis of 2-(3-butenyl)cyclopentanone systems. brandeis.edumolaid.com
Tin-free radical cyclizations have also been developed as more environmentally benign alternatives. rsc.orgresearchgate.net These reactions can be initiated by visible light photoredox catalysis, where a photosensitizer generates the required radical species under mild conditions. rsc.org The intramolecular cyclization of an appropriately designed unsaturated substrate can then proceed to form the cyclopentanone ring with the desired butenyl side chain. wikipedia.org
Carbocationic cyclization reactions can also be employed. These reactions are typically initiated by a Lewis acid or a protic acid, which promotes the formation of a carbocation from an unsaturated precursor, such as an olefinic ketone. The subsequent intramolecular attack of a double bond onto the carbocationic center leads to the formation of the cyclic system.
Organometallic Reagent-Mediated Approaches.
Alkylation with Trialkylaluminium or Tetraalkylaluminiumlithium Reagents.
Stereoselective Synthesis of Butenyl-Substituted Cyclopentanone Architectures.
The development of stereoselective methods for the synthesis of 2-(3-butenyl)cyclopentanone is of great importance, as many of its natural product targets are chiral. Both substrate-controlled and catalyst-controlled approaches have been explored.
One common strategy involves the use of chiral auxiliaries. nih.govfrontiersin.org A chiral auxiliary can be attached to the cyclopentanone precursor, directing the alkylation of the butenyl group to one face of the enolate, leading to a diastereoselective reaction. The auxiliary can then be cleaved to afford the enantiomerically enriched product. nih.gov
Asymmetric catalysis offers a more atom-economical approach. numberanalytics.com Chiral catalysts, including metal-based catalysts and organocatalysts, have been successfully employed. For instance, asymmetric palladium-catalyzed allylic alkylation using chiral ligands can effect the enantioselective formation of 2-(3-butenyl)cyclopentanone. rsc.org Similarly, organocatalytic methods, such as those employing chiral secondary amines (e.g., proline derivatives) to form chiral enamines, can be used to achieve the enantioselective alkylation of cyclopentanone with a butenyl electrophile. google.comnih.govgoogle.com These methods can provide access to highly enantioenriched products. nih.gov
Table 2: Overview of Stereoselective Synthetic Approaches
| Strategy | Key Feature | Example Approach | Stereocontrol Element | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Covalently attached chiral group | Alkylation of a cyclopentanone derivative bearing a removable chiral auxiliary | Chiral auxiliary (e.g., from a chiral amine or alcohol) | nih.govfrontiersin.org |
| Asymmetric Catalysis (Metal) | Chiral metal complex catalyst | Palladium-catalyzed asymmetric allylic alkylation | Chiral ligand (e.g., phosphine (B1218219) or oxazoline (B21484) based) | rsc.org |
| Asymmetric Catalysis (Organocatalysis) | Chiral organic molecule as catalyst | Enantioselective enamine alkylation | Chiral amine (e.g., proline derivative) | nih.govgoogle.com |
Asymmetric Approaches for Enantiocontrol (e.g., using chiral catalysts)
Achieving high enantioselectivity in the synthesis of 2-substituted cyclopentanones is a significant area of research, driven by the demand for enantiomerically pure compounds in fields like pharmaceuticals and agrochemicals. google.comchiralpedia.com The primary strategies involve the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts, to facilitate stereoselective reactions. chiralpedia.com
Chiral Organocatalysis: Small organic molecules, or organocatalysts, have emerged as powerful tools for asymmetric synthesis. google.com For the formation of chiral cyclopentanone frameworks, proline and its derivatives are often employed. These catalysts can activate substrates through the formation of chiral enamines or iminium ions. For instance, the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral organocatalysts, can produce intermediates that are subsequently cyclized to form highly functionalized cyclopentanones with excellent enantioselectivity. sigmaaldrich.com This process can establish up to four contiguous stereocenters in a single step. sigmaaldrich.com
Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are also highly effective for enantiocontrol. Asymmetric hydrogenation, for example, is a widely used method that employs chiral rhodium or palladium complexes with ligands like BINAP to create chiral centers with high enantiomeric excess (ee). In the context of forming 2-(3-butenyl)cyclopentanone, a key strategy would be the asymmetric allylic alkylation (AAA) of a cyclopentanone enolate. This reaction, catalyzed by a chiral palladium complex, would involve the substitution of a leaving group on an allylic substrate with the enolate, creating the C-C bond at the C2 position with controlled stereochemistry.
The table below summarizes representative catalytic systems used for the asymmetric synthesis of substituted cyclopentanones, illustrating the high levels of enantiocontrol achievable.
Table 1: Chiral Catalysts in Asymmetric Synthesis of Substituted Cyclopentanones
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Organocatalyst | Proline Derivatives | Michael Addition | Malonates and Nitroolefins | >90% | |
| Metal Catalyst | Rhodium-BINAP | Kinetic Resolution | Substituted Cyclopentanone | >90% | |
| Metal Catalyst | Copper-Chiral Ligand | Grignard Addition | Ketones | High | researchgate.net |
| Organocatalyst | Chiral DMAP | Morita-Baylis-Hillman | Cyclopentenone and Aldehydes | High | organic-chemistry.org |
Diastereoselective Control in Side Chain Introduction and Cyclization (e.g., samarium(II)-mediated cyclization)
When a molecule contains more than one stereocenter, controlling the relative three-dimensional arrangement between them—diastereoselectivity—is crucial. For a system like 2-(3-butenyl)cyclopentanone, this applies to the stereocenter at the C2 position relative to any other stereocenters that might be formed, for example, during cyclization of a more complex precursor. Samarium(II) iodide (SmI₂) has proven to be a uniquely effective reagent for mediating intramolecular cyclizations with a high degree of diastereoselective control. nih.govnih.gov
The power of SmI₂ lies in its function as a potent single-electron transfer agent. chemistry-chemists.comrsc.org In the context of forming a cyclopentane (B165970) ring from an acyclic precursor containing a ketone and a tethered alkene (such as a derivative that would lead to 2-(3-butenyl)cyclopentanone), the reaction proceeds via a ketyl radical. The mechanism involves the following key steps:
Ketyl Formation: SmI₂ donates an electron to the carbonyl group of the ketone, generating a samarium ketyl radical intermediate.
Radical Cyclization: The highly reactive ketyl radical undergoes an intramolecular addition to the double bond of the butenyl side chain. This cyclization is typically a 5-exo-trig process, which is kinetically favored, leading to the formation of a five-membered ring.
Reduction and Protonation: The resulting alkyl radical is then reduced by a second molecule of SmI₂, forming an organosamarium species. This intermediate is subsequently protonated (often by an alcohol additive like t-butyl alcohol) to yield the final hydroxyl-substituted cyclopentane product.
The high diastereoselectivity observed in these cyclizations is attributed to a highly organized, chair-like transition state. nih.gov The samarium ion, being strongly oxophilic, coordinates to the oxygen atoms, creating a rigid chelate structure that directs the orientation of the substituents during the C-C bond formation, minimizing steric interactions. nih.govmdpi.com This chelation control effectively dictates the stereochemistry of the newly formed stereocenters. For instance, in the reductive coupling of carbonyl compounds with α,β-unsaturated esters, SmI₂ can achieve high diastereoselectivity, favoring the formation of one diastereomer over the other. rsc.org
The diastereoselectivity of SmI₂-mediated cyclizations can often be tuned by additives. Hexamethylphosphoramide (HMPA), for example, is known to increase the reduction potential of SmI₂ and can influence the stereochemical outcome of the reaction. mdpi.comfu-berlin.de
The table below provides examples of diastereoselective reactions mediated by Samarium(II) iodide, highlighting its utility in controlling stereochemistry during the formation of cyclic systems.
Table 2: Diastereoselective Control in Samarium(II) Iodide-Mediated Reactions
| Substrate Type | Reaction Type | Additive | Key Feature | Diastereomeric Ratio (dr) | Reference |
| Unsaturated Keto Ester | Intramolecular Reductive Coupling | t-Butyl Alcohol | Bicyclic γ-lactone synthesis | High | rsc.org |
| γ,δ-Unsaturated Aldehyde | 4-exo-trig Cyclization | None | Cyclobutanol (B46151) formation | Complete Diastereocontrol | gla.ac.uk |
| Ketone + α,β-Unsaturated Ester | Intermolecular Reductive Coupling | t-Butyl Alcohol | γ-Lactone synthesis (Axial attack) | 9:1 (anti:syn) | rsc.org |
| Imide | Reductive Cyclization | Water | 2-Azabicycle synthesis | High | thieme.de |
Chemical Reactivity and Reaction Mechanisms of 2 3 Butenyl Cyclopentanone Analogues
Transformations of the Ketone Functionality
The ketone group in 2-(3-butenyl)cyclopentanone analogues is a primary site for various chemical reactions, including condensations, rearrangements, and nucleophilic attacks.
Carbonyl Condensation Reactions (e.g., Aldol (B89426) condensation)
Carbonyl condensation reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. sudhirnama.insigmaaldrich.com In these reactions, one carbonyl-containing compound acts as a nucleophile (after deprotonation to an enolate) and attacks the electrophilic carbonyl carbon of a second molecule. vanderbilt.edulibretexts.orglibretexts.org
The aldol condensation, a prime example, involves the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. sigmaaldrich.commasterorganicchemistry.com This is a three-step process: enolate formation, nucleophilic attack, and protonation. libretexts.org For cyclopentanone (B42830) derivatives, these reactions can be either intermolecular or intramolecular. Intramolecular aldol condensations are particularly favorable when they lead to the formation of five- or six-membered rings. vanderbilt.edu
In the case of 2-substituted cyclopentanones, aldol-type reactions can be influenced by the nature of the substituent. For instance, cross-condensation of cyclopentanone with aldehydes like valeraldehyde (B50692) has been studied over various catalysts. d-nb.info The presence of both acidic and basic sites on the catalyst can enhance the reaction by activating both the nucleophilic and electrophilic partners. d-nb.info
Below is a table summarizing the types of carbonyl condensation reactions applicable to cyclopentanone analogues:
| Reaction Type | Description | Key Features |
| Aldol Addition | An enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.com | Reversible reaction, catalyzed by acid or base. sigmaaldrich.comvanderbilt.edu |
| Aldol Condensation | The β-hydroxy aldehyde or ketone product from an aldol addition undergoes dehydration to form an α,β-unsaturated carbonyl compound. libretexts.org | Often driven by heat; the conjugated system provides stability. libretexts.org |
| Claisen-Schmidt Condensation | A reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.org | A type of crossed aldol condensation. libretexts.org |
| Intramolecular Aldol Reaction | A dicarbonyl compound undergoes an internal aldol reaction to form a cyclic product. vanderbilt.edulibretexts.org | Favorable for forming 5- and 6-membered rings. vanderbilt.edu |
Oxidative Rearrangements (e.g., Baeyer-Villiger oxidation)
The Baeyer-Villiger oxidation is a notable oxidative rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.org This reaction was first reported in 1899 by Adolf von Baeyer and Victor Villiger. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The rate-determining step is the migration of a substituent from the ketone to the peroxide's oxygen. wikipedia.org
For unsymmetrical ketones, the migratory aptitude of the substituents plays a crucial role. Generally, the group that can better stabilize a positive charge migrates preferentially. The typical order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.
In the context of 2-(3-butenyl)cyclopentanone analogues, the Baeyer-Villiger oxidation can be influenced by the presence of the double bond in the butenyl side chain. For example, the treatment of 2-(3-methyl-2-butenyl)cyclopentanone (B1615108) with m-chloroperbenzoic acid (mCPBA) can lead to epoxidation of the double bond as a competing reaction. oup.com However, using systems like bis(trimethylsilyl) peroxide with a Lewis acid such as SnCl₄ or BF₃·OEt₂ can favor the Baeyer-Villiger oxidation over attack at the C=C bond. oup.com
The use of hydrogen peroxide as a greener oxidant is an area of active research, often requiring catalysts like Lewis acids or Brønsted acids to activate either the peroxide or the carbonyl group. sci-hub.semdpi.com
The following table summarizes key aspects of the Baeyer-Villiger oxidation:
| Catalyst/Reagent System | Substrate Example | Outcome | Reference |
| m-Chloroperbenzoic acid (mCPBA) | 2-(3-methyl-2-butenyl)cyclopentanone | Epoxidation of the double bond is a major competing reaction. | oup.com |
| H₂O₂-BF₃·OEt₂ | 2-(3-methyl-2-butenyl)cyclopentanone | Lactone formation in moderate yield, with by-products from the epoxide. | oup.com |
| Me₃SiOOSiMe₃-BF₃·OEt₂ | 2-[(Z)-2-pentenyl]cyclopentanone | Synthesis of jasmine lactone without protection of the C=C double bond. | oup.com |
| Cu(OTf)₂ / m-CPBA | Various ketones | Efficient conversion to lactones or esters in excellent yields. | researchgate.net |
Nucleophilic Additions and Substitutions at the Carbonyl
The carbonyl group of 2-(3-butenyl)cyclopentanone is electrophilic and susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com This fundamental reactivity leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the π electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate. libretexts.org
The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. lumenlearning.com This allows even weak nucleophiles to react. lumenlearning.com The general mechanism for the addition of weak nucleophiles involves protonation, nucleophilic attack, and deprotonation. lumenlearning.com
If the starting ketone is asymmetrical, the nucleophilic addition creates a new stereocenter. libretexts.org In the absence of a chiral catalyst or directing group, the attack can occur from either face of the planar carbonyl group, leading to a racemic mixture of enantiomers. savemyexams.comlibretexts.org
Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alcohols. The reaction with primary amines, for example, leads to the formation of imines through a hemiaminal intermediate, which then eliminates water. wikipedia.org
Reactions Involving the Butenyl Unsaturated Moiety
The butenyl side chain provides a second reactive site within the molecule, allowing for a range of addition and cyclization reactions.
Electrophilic and Radical Additions to the Alkene (e.g., epoxidation)
The double bond in the butenyl group is electron-rich and can undergo electrophilic addition reactions. libretexts.orgdalalinstitute.com In these reactions, an electrophile attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
A key example is epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom). This is typically achieved using a peroxyacid, such as m-chloroperbenzoic acid (mCPBA). oup.com As mentioned earlier, in molecules like 2-(3-methyl-2-butenyl)cyclopentanone, epoxidation can compete with the Baeyer-Villiger oxidation of the ketone. oup.com The choice of reagents and reaction conditions can often be tuned to favor one reaction over the other. For instance, using mCPBA in CH₂Cl₂ on 2-(3-methyl-2-butenyl)cyclopentanone results in the epoxide as the sole product in high yield. oup.com
The development of new epoxidation methods using safer oxidants like hydrogen peroxide is an active area of research. researchgate.net
Intramolecular Cyclization and Rearrangement Reactions (e.g., gold-catalyzed cycloisomerizations of enynes, [3+2] cycloadditions)
The presence of both a ketone (which can be converted to an enol or enolate) and an alkene in the same molecule allows for various intramolecular reactions, leading to the formation of complex cyclic and bicyclic structures.
Gold-Catalyzed Cycloisomerizations:
Enynes (molecules containing both an alkyne and an alkene) that are structurally related to derivatives of 2-(3-butenyl)cyclopentanone can undergo powerful cycloisomerization reactions catalyzed by gold complexes. acs.orgfrontiersin.org Gold(I) catalysts are particularly effective at activating the alkyne group towards nucleophilic attack by the tethered alkene. acs.org
This typically proceeds through a 5-exo-dig or 6-endo-dig cyclization to form a cyclopropyl (B3062369) gold carbene intermediate. acs.org These intermediates can then undergo various rearrangements to yield diverse polycyclic products. acs.org For example, platinum- or gold-catalyzed cycloisomerization of hydroxylated enynes can lead to the formation of bicyclo[3.1.0]hexanone derivatives. nih.govorganic-chemistry.org This methodology has been applied to the total synthesis of terpenes like sabinone. nih.govorganic-chemistry.org
[3+2] Cycloadditions:
[3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. sci-rad.com In the context of 2-(3-butenyl)cyclopentanone analogues, the butenyl moiety can act as the two-atom component (the dipolarophile) in a reaction with a three-atom component (a 1,3-dipole).
Intramolecular versions of this reaction are also possible. For instance, epoxy and aziridinyl enolsilanes, which can be derived from ketone precursors, can undergo intramolecular [3+2] cycloadditions with olefins. nih.gov These reactions proceed through an oxyallylic cation equivalent and can be highly diastereoselective, leading to densely functionalized polycyclic systems. nih.gov
Another relevant transformation is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which are structurally related amido-derivatives. This reaction proceeds via a 5-exo-trig cyclization to form pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are analogues of naturally occurring alkaloids. nih.govd-nb.info
Cleavage and Fragmentation Reactions of the Alkene Chain
The presence of a carbonyl group, a known chromophore, suggests that photochemical reactions are a significant pathway for the transformation of 2-(3-butenyl)cyclopentanone. Upon absorption of light, the ketone can be excited to a singlet or triplet state, initiating a cascade of reactions, including those involving the tethered alkene chain. wikipedia.orgnumberanalytics.com These reactions are generally categorized as Norrish Type I or Type II processes. wikipedia.orgresearchgate.net
Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon bond next to the carbonyl group. wikipedia.orgkvmwai.edu.in For 2-(3-butenyl)cyclopentanone, this would lead to the formation of an acyl-alkyl biradical. This biradical can undergo several secondary reactions:
Decarbonylation: Loss of carbon monoxide to form a new biradical, which could then lead to cyclization or other rearrangements. kvmwai.edu.in
Intramolecular Hydrogen Abstraction: The radical fragments can abstract hydrogen atoms from within the molecule, potentially leading to the formation of a ketene (B1206846) and an alkane, or an aldehyde and an alkene. wikipedia.org In the context of the butenyl side chain, this could result in various fragmented products.
Recombination: The radical fragments can recombine, leading back to the starting material. wikipedia.org
Photochemical reactions of related cyclic enones have shown that the primary products of Norrish Type I cleavage can be photolabile themselves, leading to further fragmentation. researchgate.net
Norrish Type II Reaction: This reaction typically involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from a γ-carbon. In 2-(3-butenyl)cyclopentanone, the hydrogens on the butenyl chain are susceptible to this abstraction. This process would lead to a 1,4-biradical, which can then cyclize to form cyclobutanol (B46151) derivatives or cleave (a fragmentation pathway) to yield an enol and an alkene.
Other Photochemical Pathways: Beyond the classic Norrish reactions, other photochemical processes can lead to the cleavage or fragmentation of the alkene chain. Studies on vinylogous nitroaryl compounds have demonstrated that photochemical pathways can lead to the formal oxidative cleavage of a C=C bond. beilstein-journals.org Furthermore, research on 2-(2′-alkenyloxy)cycloalk-2-enones, a structurally similar system, shows that upon sensitized irradiation, the molecule can undergo intramolecular [2+2] photocycloaddition. nih.gov However, for a trisubstituted olefin, like the one in the butenyl group, this cycloaddition may be sterically hindered, favoring a cyclization followed by intramolecular hydrogen abstraction instead of fragmentation. nih.gov
Mechanistic Investigations of Complex Transformations
Characterization of Reactive Intermediates (e.g., ketyl radicals, carbocations, 2- and 3-oxo-cyclopentyl radicals)
The complex transformations of 2-(3-butenyl)cyclopentanone involve a variety of highly reactive intermediates. Understanding their formation and stability is key to predicting reaction outcomes.
2- and 3-oxo-cyclopentyl Radicals: These radicals are fundamental intermediates, particularly in oxidation and combustion chemistry. researchgate.netnih.gov They are formed via the abstraction of a hydrogen atom from the cyclopentanone ring by other radical species (e.g., H•, O•, OH•). nih.gov Theoretical calculations have shown that H-atom abstraction from the α-position (C2) is energetically more favorable than from the β-position (C3). researchgate.netacs.org These oxo-cyclopentyl radicals can subsequently undergo β-scission, leading to ring-opening. nih.govacs.org The presence of the butenyl substituent at the C2 position would influence the stability and subsequent reactions of the 2-oxo-cyclopentyl radical.
Ketyl Radicals: Ketyl radicals are formed by the single-electron reduction of the carbonyl group. nih.gov This can be achieved photochemically or through chemical reducing agents like samarium(II) iodide (SmI2). gla.ac.uknih.gov The resulting ketyl radical is a radical anion. In the case of 2-(3-butenyl)cyclopentanone, this intermediate is particularly interesting as the radical character on the carbon of the former carbonyl group can be poised for an intramolecular addition to the butenyl side chain, leading to cyclized products. soton.ac.uk The decay rates of ketyl radicals can be dose-dependent, and they react rapidly with oxygen to regenerate the starting ketone. nih.gov
Carbocations: Carbocation intermediates can be generated through various pathways, including acid-catalyzed reactions or rearrangements of other intermediates. organic-chemistry.orglibretexts.org For example, protonation of the carbonyl oxygen followed by interaction with the butenyl double bond could lead to a cyclized carbocationic intermediate. Such intermediates are pivotal in ring-expansion reactions, like the Tiffeneau-Demjanov rearrangement. organic-chemistry.org The stability of the carbocation is a critical factor in determining the reaction pathway, with rearrangements often occurring to form a more stable carbocation (e.g., a 1,2-hydride or alkyl shift).
Kinetic and Thermodynamic Parameters of Key Elementary Reactions (e.g., H-atom abstraction, radical decomposition)
H-atom Abstraction: The abstraction of hydrogen atoms from the cyclopentanone ring is a key initial step in many radical-mediated processes. researchgate.net The rate constants and dominant pathways depend significantly on the abstracting radical. For instance, abstraction by the hydroxyl radical (•OH) predominantly occurs at the β-position, whereas for the hydroperoxyl radical (•HO2), the α-position is favored. nih.gov
Table 1: Calculated Rate Constants for H-atom Abstraction from Cyclopentanone
| Abstracting Radical | Abstraction Site | Rate Constant (cm³ s⁻¹) at 298 K | Reference |
|---|---|---|---|
| •OH | - | 2.94 x 10⁻¹² | nih.gov |
Note: The rate for cyclopentenone is significantly faster, highlighting the effect of conjugation.
The bond dissociation energies (BDEs) also dictate the ease of abstraction. For cyclopentanone, the BDE for the C-H bond at the α-site is lower than at the β-site, making it the more likely site for abstraction from a purely energetic standpoint. acs.org
Radical Decomposition: The 2- and 3-oxo-cyclopentyl radicals formed from H-atom abstraction are prone to decomposition via β-scission, which involves ring-opening. acs.org Ab initio calculations have explored the potential energy surfaces for these reactions, determining the energy barriers for various decomposition pathways. mit.eduacs.orgmit.edu For example, the 2-oxo-cyclopentyl radical can undergo ring-opening with calculated energy barriers that are consistent with experimental observations. acs.org The carbonyl group has been shown to hinder certain intramolecular H-migration reactions but promote others, such as HO2-elimination, which competes with decomposition pathways. mit.eduacs.org
Table 2: Calculated Energy Barriers for Unimolecular Reactions of Cyclopentanone Radicals
| Reactant Species | Reaction Type | Product(s) | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-oxo-cyclopentyl radical | β-scission (ring opening) | •CH₂(CH₂)₂C(O)CH₂• | - | acs.org |
| 3-oxo-cyclopentyl radical | β-scission (ring opening) | - | - | acs.org |
| α-ROO• (from 2-oxo-cyclopentyl + O₂) | HO₂ Elimination | 2-cyclopentenone + HO₂ | - | acs.org |
Note: Specific energy barrier values vary between different computational studies and reaction pathways. The rate constant for HO₂ elimination from the αROO• radical is about 100 times greater than for isomerization at 700 K. acs.org
Influence of Catalysts and Reaction Conditions on Pathway Selectivity and Regioselectivity
Catalysts and reaction conditions exert profound control over the transformation of cyclopentanone analogues, directing reactions toward specific products by favoring one mechanistic pathway over others. rsc.org
Influence of Catalysts:
Transition Metal Catalysis: Palladium catalysts are used for the regioselective alkenylation of cyclopentanone derivatives. oup.com Rhodium catalysts can enable intramolecular hydroacylation, which in the case of 2-(3-butenyl)cyclopentanone could potentially lead to bicyclic products. organic-chemistry.org Cobalt complexes have been shown to be decisive in controlling the regioselectivity of epoxide ring-opening reactions. nih.gov Ruthenium catalysts can activate C-N bonds for deaminative coupling reactions with ketones. marquette.edu
Lewis Acid Catalysis: Lewis acids like Scandium(III) triflate can catalyze homologation reactions of cycloalkanones. organic-chemistry.org In photochemical cycloadditions, Lewis acids can be used to achieve enantioselectivity. chemrxiv.org
Organocatalysis: Chiral organic molecules, such as N-heterocyclic carbenes (NHCs) or amines, are used to control regio- and stereoselectivity. mdpi.comacs.org For example, by choosing a specific Lewis base catalyst (e.g., PPh₃ vs. PBu₃), the regioselectivity of a cycloaddition can be completely switched. mdpi.com
Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is particularly effective for promoting the coupling of ketones with alkenes. nih.gov It generates a ketyl radical intermediate which can then undergo cyclization. The use of SmI₂ as a catalyst, especially with substoichiometric amounts of Sm⁰ to prevent catalyst deactivation, has enabled formal [3+2] cycloadditions with previously unreactive alkyl cyclopropyl ketones, a system with similarities to the potential intramolecular cyclization of 2-(3-butenyl)cyclopentanone. nih.gov
Influence of Reaction Conditions:
Photochemical Conditions: As discussed, irradiation with UV or visible light is a key condition for initiating Norrish Type I and Type II reactions, leading to cleavage, fragmentation, or cycloaddition. wikipedia.orgmdpi.com The choice of photosensitizer can also influence the reaction pathway. nih.gov
Temperature: Temperature plays a critical role, especially in thermal decomposition and combustion reactions. acs.org Kinetic and thermodynamic parameters are highly temperature-dependent, and changing the temperature can shift the selectivity between competing pathways, such as isomerization and elimination. acs.org
Solvents and Additives: The polarity of the solvent can influence the stability of charged or polar intermediates like carbocations or zwitterions, thereby affecting reaction rates and selectivity. Additives can also control regioselectivity; for example, in certain organocatalytic reactions, the choice of additive determines which of two regioisomeric products is formed. mdpi.com
Advanced Spectroscopic Characterization of 2 3 Butenyl Cyclopentanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-(3-butenyl)cyclopentanone.
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for identifying the different types of protons and carbons present in the molecule and their electronic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(3-butenyl)cyclopentanone displays characteristic signals corresponding to the various protons in the structure. The chemical shifts (δ) are influenced by the proximity of electronegative atoms and unsaturated bonds. Protons on the cyclopentanone (B42830) ring typically appear in the range of δ 1.5-2.5 ppm. The allylic protons of the butenyl group are found around δ 2.0-2.3 ppm, while the vinyl protons, being directly attached to the double bond, resonate further downfield between δ 4.9 and 5.9 ppm. beilstein-journals.orgtau.ac.il The exact chemical shifts can vary slightly depending on the solvent used. tau.ac.il
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the cyclopentanone ring is the most deshielded, appearing at a chemical shift of approximately 220 ppm. libretexts.org The olefinic carbons of the butenyl group typically resonate in the range of δ 115-140 ppm. libretexts.org The remaining aliphatic carbons of the cyclopentanone ring and the butenyl side chain appear at higher field, generally between δ 10 and 50 ppm. libretexts.org
A representative, though not experimentally verified for this specific molecule, table of predicted ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Butenyl)cyclopentanone
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~220 |
| 2 (CH) | ~2.3 | ~50 |
| 3 (CH₂) | ~1.8, ~2.1 | ~30 |
| 4 (CH₂) | ~1.6, ~1.9 | ~25 |
| 5 (CH₂) | ~2.0, ~2.2 | ~38 |
| 1' (CH₂) | ~2.0, ~2.4 | ~35 |
| 2' (CH₂) | ~2.1 | ~30 |
| 3' (CH) | ~5.8 | ~138 |
| 4' (CH₂) | ~5.0 | ~115 |
Note: These are approximate values and can vary based on experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.orglibretexts.org For 2-(3-butenyl)cyclopentanone, COSY spectra would show correlations between the proton at C-2 and the adjacent protons on C-3 and the first carbon of the butenyl chain (C-1'). emerypharma.comlibretexts.org It would also reveal the coupling network within the butenyl side chain, for instance, between the protons on C-2' and C-3', and between C-3' and C-4'. beilstein-journals.orgemerypharma.com
Determining the stereochemistry at the chiral center (C-2) of 2-(3-butenyl)cyclopentanone requires more advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited for this purpose.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. For 2-(3-butenyl)cyclopentanone, NOESY or ROESY experiments could be used to determine the relative stereochemistry of the substituent at C-2. By observing NOE correlations between the proton at C-2 and specific protons on the cyclopentanone ring, the orientation of the butenyl group (either cis or trans to adjacent protons) can be deduced.
Two-Dimensional (2D) NMR for Connectivity and Proximity Correlations (e.g., COSY, HMBC).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure.
For 2-(3-butenyl)cyclopentanone, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.21 g/mol ). epa.gov Common fragmentation pathways for ketones include α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement. uni-saarland.demsu.edu
Table 2: Predicted Key Fragments in the EI Mass Spectrum of 2-(3-Butenyl)cyclopentanone
| m/z | Proposed Fragment Structure/Loss |
| 138 | Molecular Ion [M]⁺ |
| 97 | Loss of the butenyl side chain (•C₄H₇) |
| 84 | Cyclopentanone cation radical, resulting from cleavage of the butenyl group |
| 69 | Allyl cation [C₃H₅]⁺ from the butenyl chain |
| 55 | C₄H₇⁺ fragment |
Note: The relative intensities of these fragments provide further structural information.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecular ion with very high precision. This allows for the unambiguous determination of the molecular formula. For 2-(3-butenyl)cyclopentanone (C₉H₁₄O), the calculated monoisotopic mass is 138.1045 g/mol . epa.gov HRESIMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. epo.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This method is indispensable for separating 2-(3-butenyl)cyclopentanone from a reaction mixture and confirming its identity through its unique mass spectrum. chemicalbook.com The gas chromatogram provides the retention time of the compound, while the mass spectrometer bombards the molecule with high-energy electrons, causing it to ionize and break apart into charged fragments in predictable patterns. libretexts.org
The molecular formula for 2-(3-butenyl)cyclopentanone is C₉H₁₄O, corresponding to a monoisotopic mass of 138.10 g/mol . epa.gov In its mass spectrum, the parent molecular ion peak ([M]⁺) is therefore expected at a mass-to-charge ratio (m/z) of 138. The fragmentation pattern is key to confirming the structure. For ketones, fragmentation often occurs at the bonds adjacent to the carbonyl group (alpha-cleavage). A primary fragmentation pathway for 2-(3-butenyl)cyclopentanone would be the cleavage of the C-C bond between the cyclopentanone ring and the butenyl side chain. This would result in the loss of a butenyl radical (•C₄H₇, 55 Da), leading to a prominent peak at m/z 83, which corresponds to the stable acylium ion [C₅H₇O]⁺.
Another characteristic fragmentation for ketones is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond. For 2-(3-butenyl)cyclopentanone, this rearrangement would lead to the expulsion of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a radical cation at m/z 96. Further fragmentation of the cyclopentanone ring itself can produce characteristic ions seen in the spectrum of cyclopentanone, such as fragments at m/z 56 ([C₃H₄O]⁺•) and 55 ([C₃H₃O]⁺) resulting from ring cleavage. youtube.com
Table 1: Predicted GC-MS Fragmentation for 2-(3-Butenyl)cyclopentanone
| m/z | Predicted Ion Fragment | Fragmentation Pathway |
| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 96 | [C₅H₄O]⁺• | McLafferty Rearrangement |
| 83 | [C₅H₇O]⁺ | Alpha-cleavage (Loss of •C₄H₇) |
| 56 | [C₃H₄O]⁺• | Cyclopentanone Ring Fragmentation |
| 55 | [C₃H₃O]⁺ | Cyclopentanone Ring Fragmentation |
Chiroptical Spectroscopy for Stereochemical Elucidation
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the three-dimensional structure, or stereochemistry, of molecules like 2-(3-butenyl)cyclopentanone, which possesses a chiral center at the C2 position of the cyclopentanone ring.
Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for assigning the absolute configuration (R or S) of a chiral molecule. scispace.com The method measures the difference in absorption of left and right circularly polarized light by a chromophore in a chiral environment. mdpi.com For 2-(3-butenyl)cyclopentanone, the carbonyl group (C=O) acts as the key chromophore.
While the carbonyl group's electronic transition from a non-bonding orbital to an anti-bonding π-orbital (n→π) results in a weak absorption in UV-Vis spectroscopy, it produces a distinct signal in the CD spectrum, known as a Cotton effect. researchgate.netacs.org For saturated cyclic ketones like cyclopentanone derivatives, this n→π transition typically occurs in the 280-320 nm wavelength region. researchgate.net
The sign of the Cotton effect (i.e., whether the peak is positive or negative) is directly correlated to the spatial arrangement of the atoms surrounding the carbonyl chromophore. This relationship is often interpreted using the "Octant Rule" for ketones. Based on this rule, the absolute configuration of the C2 stereocenter in 2-(3-butenyl)cyclopentanone can be determined by analyzing the sign of the Cotton effect associated with the n→π* transition. Extensive studies on analogous compounds, such as (R)-3-methylcyclopentanone, have established a clear correlation between the stereochemistry and the observed CD spectrum, providing a reliable model for assigning the absolute configuration of new chiral cyclopentanones. researchgate.netacs.orgresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy are fundamental techniques for characterizing organic molecules. IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations, while UV-Vis spectroscopy provides information about electronic transitions within the molecule. mcmaster.ca
The IR spectrum of 2-(3-butenyl)cyclopentanone is expected to show distinct absorption bands corresponding to its two primary functional groups: the ketone within a five-membered ring and the terminal alkene. The most prominent feature would be the very strong C=O stretching vibration, which for a cyclopentanone typically appears at a relatively high wavenumber, around 1745 cm⁻¹, due to ring strain. nist.gov The butenyl group would be identified by several characteristic peaks: a C=C stretching vibration of medium intensity around 1640 cm⁻¹, a C-H stretch for the sp²-hybridized carbons just above 3000 cm⁻¹, and strong C-H bending vibrations for the vinyl group (–CH=CH₂) around 910 cm⁻¹ and 990 cm⁻¹.
The UV-Vis spectrum of 2-(3-butenyl)cyclopentanone is determined by the electronic transitions of its carbonyl chromophore. Because the double bond of the butenyl group is not conjugated with the carbonyl group, the spectrum is expected to be very similar to that of unsubstituted cyclopentanone. nist.gov It will be characterized by a weak absorption band (low molar absorptivity) with a maximum wavelength (λmax) in the range of 280-300 nm. mcmaster.camasterorganicchemistry.com This absorption corresponds to the electronically "forbidden" n→π* transition. The more intense π→π* transition would occur at a much shorter wavelength, typically below 200 nm, which is outside the range of standard laboratory UV-Vis spectrometers. masterorganicchemistry.com
Table 2: Predicted Spectroscopic Data for 2-(3-Butenyl)cyclopentanone
| Spectroscopic Technique | Feature | Expected Position/Value |
| Infrared (IR) | C=O Stretch (Ketone) | ~1745 cm⁻¹ (strong) |
| C=C Stretch (Alkene) | ~1640 cm⁻¹ (medium) | |
| =C-H Stretch (Alkene) | ~3080 cm⁻¹ (medium) | |
| =C-H Bends (Alkene) | ~990 & 910 cm⁻¹ (strong) | |
| UV-Visible (UV-Vis) | n→π* Transition (λmax) | 280 - 300 nm (weak) |
| Circular Dichroism (CD) | n→π* Cotton Effect | 280 - 320 nm |
Computational Chemistry and Theoretical Modeling of 2 3 Butenyl Cyclopentanone Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-butenyl)cyclopentanone. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and electronic distributions with high accuracy. mdpi.comwikipedia.org
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.comnih.gov For systems like 2-(3-butenyl)cyclopentanone, DFT methods are extensively used for geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are employed to model electron density and predict key structural parameters. acs.org These calculations are crucial for determining bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net
Furthermore, DFT is used to calculate the molecule's total electronic energy, providing insights into its stability. By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers between them. researchgate.net For instance, DFT calculations can elucidate the electronic driving forces behind reactions like intramolecular cyclizations by predicting the reactive sites within the molecule. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com
Table 1: Representative Calculated Properties for Cyclopentanone (B42830) Derivatives using DFT Note: This table is illustrative and based on typical data from computational studies on related cyclopentanone systems. Specific values for 2-(3-butenyl)cyclopentanone would require dedicated calculations.
| Parameter | Method | Calculated Value |
|---|---|---|
| Ground-State Energy | B3LYP/6-311++G(d,p) | Varies (Hartrees) |
| Dipole Moment | B3LYP/6-311++G(d,p) | ~2.5 - 3.5 D |
| C=O Bond Length | B3LYP/6-31G(d) | ~1.22 Å |
| C-C Bond Length (ring) | B3LYP/6-31G(d) | ~1.54 Å |
| HOMO Energy | B3LYP/6-311++G(d,p) | Varies (eV) |
| LUMO Energy | B3LYP/6-311++G(d,p) | Varies (eV) |
While DFT is powerful, high-level ab initio methods provide benchmark-quality data for critical applications. wikipedia.orgnih.gov Methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for accuracy in quantum chemistry. nih.govarxiv.org These methods, while computationally more demanding, offer a more rigorous treatment of electron correlation—the interactions between electrons that are approximated in DFT. wikipedia.orgnih.gov
For 2-(3-butenyl)cyclopentanone, CCSD(T) calculations, often extrapolated to the complete basis set limit, can provide highly accurate energies for different conformations and transition states. researchgate.net These benchmark calculations are invaluable for validating the results obtained from more computationally efficient DFT methods. arxiv.orgacs.org For example, composite methods like G4 or CBS-QB3, which combine results from different levels of theory, are used to achieve high accuracy for thermodynamic data like enthalpies of formation. researchgate.netacs.org The precision of these high-level methods makes them essential for creating a reliable theoretical model of the molecule's chemical behavior. arxiv.org
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations.
Reaction Pathway Elucidation and Transition State Analysis
Understanding the chemical transformations of 2-(3-butenyl)cyclopentanone, such as its characteristic intramolecular reactions, requires detailed mapping of the reaction pathways. Computational chemistry is a powerful tool for this purpose, allowing for the identification of transition states and the calculation of activation energies.
A notable reaction of ketones like 2-(3-butenyl)cyclopentanone is the Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. wikipedia.org This process leads to the formation of a 1,4-biradical intermediate. wikipedia.orgscholarsresearchlibrary.com Computational studies, often using DFT, can model this photochemical reaction by locating the transition state for the hydrogen abstraction step. scholarsresearchlibrary.com The analysis of the transition state geometry and its associated energy barrier provides critical information about the reaction's feasibility and kinetics. scholarsresearchlibrary.com
Following the formation of the biradical, computational models can explore subsequent reaction channels, such as cyclization to form cyclobutanol (B46151) derivatives (a Norrish-Yang reaction) or fragmentation to yield an enol and an alkene. wikipedia.org For 2-(3-butenyl)cyclopentanone, another significant pathway is intramolecular [2+2] photocycloaddition (the Paterno-Büchi reaction), where the excited carbonyl group reacts with the butenyl side chain's double bond to form a bicyclic oxetane. Theoretical analysis can determine the relative energy barriers for these competing pathways, predicting the likely product distribution under photochemical conditions. scispace.com
Table 2: Illustrative Calculated Activation Energies for Ketone Reactions Note: These values are representative examples from studies on similar systems and are intended to illustrate the type of data generated.
| Reaction Type | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Norrish Type II H-abstraction | B3LYP/6-31+G(d) | 5-10 |
| Intramolecular [2+2] Cycloaddition | CASSCF/CASPT2 | 8-15 |
| Biradical Cyclization | B3LYP/6-31G* | 2-5 |
| Biradical Fragmentation | B3LYP/6-31G* | 4-8 |
Prediction of Spectroscopic Properties and Reactivity
Computational methods are highly effective at predicting various spectroscopic properties, which aids in the identification and characterization of molecules like 2-(3-butenyl)cyclopentanone. numberanalytics.com By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, a theoretical spectrum can be generated and compared with experimental data. numberanalytics.comscielo.org.mx
Infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, can be simulated by calculating the harmonic vibrational frequencies using DFT. numberanalytics.com The predicted frequencies and their intensities can be used to assign the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the 2-(3-butenyl)cyclopentanone molecule.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often at the DFT level. acs.org These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation and conformational analysis. researchgate.net
Reactivity indices, also derived from quantum chemical calculations, can predict the most likely sites for nucleophilic or electrophilic attack. Parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges can reveal the electron-rich and electron-poor regions of the molecule, offering insights into its chemical reactivity. For 2-(3-butenyl)cyclopentanone, such analysis can highlight the reactivity of the carbonyl group and the double bond in the butenyl side chain.
Molecular Modeling for Conformation and Interactions
The flexibility of the butenyl side chain and the cyclopentanone ring means that 2-(3-butenyl)cyclopentanone can exist in multiple conformations. Molecular modeling techniques, ranging from molecular mechanics to quantum chemical methods, are used to explore the conformational landscape of the molecule. nih.govquizlet.com
Conformational analysis aims to identify the most stable low-energy conformers and to understand the energetic relationships between them. researchgate.netnih.gov For 2-(3-butenyl)cyclopentanone, this involves studying the rotation around the single bonds connecting the side chain to the ring and the puckering of the cyclopentanone ring itself. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. The specific conformation can significantly influence the molecule's reactivity, particularly in intramolecular reactions where the distance and orientation between the reactive centers (the carbonyl group and the double bond) are critical. nih.gov
Molecular modeling can also be used to study the intermolecular interactions of 2-(3-butenyl)cyclopentanone with other molecules, such as solvents or reactants. By simulating these interactions, it is possible to understand how the environment can affect the molecule's properties and reactivity.
Advanced Research Applications of 2 3 Butenyl Cyclopentanone in Chemical Science
Applications in Flavor and Fragrance Chemistry
Cyclopentanone (B42830) derivatives are foundational structures in the flavor and fragrance industry, prized for their diverse and often pleasant aromatic profiles. evitachem.com The core cyclopentanone structure is a key component of jasmine-like scents, making its derivatives valuable in perfumery and food aromatization. mdpi.comgoogle.com Compounds structurally similar to 2-(3-butenyl)cyclopentanone, such as 2-(3-methyl-2-butenyl)cyclopentanone (B1615108), are utilized for their aromatic properties in various fragrance formulations. evitachem.comontosight.ai The presence of the butenyl side chain on the cyclopentanone ring allows for a range of scent profiles, contributing to the creation of novel and complex aromas. ontosight.ai The utility of these compounds extends to the aromatization of foodstuffs, beverages, and other consumer products, where they can impart, modify, or enhance olfactory properties. google.com The research in this area continues to explore how modifications to the side chain and substitutions on the cyclopentanone ring influence the resulting scent, leading to the development of new flavoring and fragrance agents. ontosight.aiacs.org
Role as Intermediates in Natural Product Total Synthesis
The structural framework of 2-(3-butenyl)cyclopentanone serves as a versatile building block in the complex and challenging field of natural product total synthesis. researchgate.net Its functional groups offer multiple reaction sites for constructing intricate molecular architectures found in biologically active compounds.
The cyclopentanone motif is a recurring structural element in a variety of natural products, and its derivatives are consequently pivotal intermediates in their synthesis.
de-ab-cholestane derivatives: The synthesis of steroid skeletons, such as those found in de-ab-cholestane derivatives, often relies on the stereocontrolled construction of a trans-indane system, which can be derived from functionalized cyclopentanones. ias.ac.in Synthetic strategies have utilized cyclopentanone precursors to build the C/D ring system of steroids. acs.org For instance, a substituted cyclopentanone has been synthesized specifically as a key precursor for a de-ab-cholestane derivative, highlighting the importance of this scaffold in steroid synthesis. capes.gov.br
Neonepetalactone: This monoterpenoid, a component of catnip, has been synthesized using cyclopentanone-based intermediates. A key step in one synthetic route involves the stereoselective alkylation of a substituted cyclopentanone precursor, specifically (2R,3R)-2-ethoxycarbonyl-3-[(S*)-trans-1-methyl-2-butenyl]cyclopentanone, which is then transformed into neonepetalactone. researchgate.netresearchgate.netoup.com
Pestalotiopsin A: This immunosuppressive sesquiterpenoid features a complex, highly functionalized ring system. gla.ac.uknih.gov Synthetic approaches toward pestalotiopsin A have involved intermediates that contain or can be elaborated from cyclopentane (B165970) and cyclobutane (B1203170) frameworks. gla.ac.ukorganic-chemistry.org Strategies based on samarium(II)-mediated cyclizations to form functionalized cyclobutanols, which are closely related to cyclopentanone precursors, have been explored for constructing the core of pestalotiopsin A. gla.ac.uk
The following table summarizes these natural products and the role of cyclopentanone-based precursors in their synthesis.
Table 1: Cyclopentanone Derivatives as Precursors in Natural Product Synthesis| Natural Product | Role of Cyclopentanone Precursor | Key Synthetic Strategy |
|---|---|---|
| de-ab-cholestane derivatives | Serves as a building block for the C/D ring system of the steroid. acs.orgcapes.gov.br | Formation of a trans-hydrindane (B1202327) skeleton from a cyclopentanone intermediate. ias.ac.in |
| Neonepetalactone | A substituted cyclopentanone is a direct precursor to the final product. researchgate.netoup.com | Stereoselective alkylation of a cyclopentanone derivative. researchgate.net |
| Pestalotiopsin A | Cyclopentane and related scaffolds form the core structure of the molecule. gla.ac.ukorganic-chemistry.org | Samarium(II)-mediated cyclization to form key cyclic intermediates. gla.ac.uk |
Beyond specific natural product targets, 2-(3-butenyl)cyclopentanone and its analogs are valued as versatile building blocks for creating a wide array of organic scaffolds. researchgate.netacs.org The combination of the ketone and the terminal alkene allows for a variety of synthetic transformations, including annulations, cycloadditions, and rearrangements, to construct more complex cyclic and polycyclic systems. organicchemistrydata.org For example, the development of three-carbon annulation methods allows for the synthesis of various cyclopentanone derivatives from simple olefins. acs.org The ability to use these compounds in multi-step synthetic sequences has advanced the development of efficient routes to diverse and complex molecular architectures. rsc.org
Precursors for Complex Natural Products (e.g., de-ab-cholestane derivatives, neonepetalactone, pestalotiopsin A).
Utility in Materials Science and Polymer Chemistry
The reactivity of 2-(3-butenyl)cyclopentanone also lends itself to applications in the fields of materials science and polymer chemistry, where it can be used to create novel materials with specific properties.
Cyclopentanone and its derivatives can serve as precursors to polymer monomers. mdpi.com Acyclic diketones, which can be produced from biomass-derived compounds and subsequently cyclized to form cyclopentanone structures, are valuable intermediates for polymers. researchgate.net The butenyl group in 2-(3-butenyl)cyclopentanone provides a site for polymerization reactions, such as addition polymerization, or for further functionalization before incorporation into a polymer backbone. This potential allows for the development of new polymers with tailored thermal or mechanical properties.
In the field of optoelectronics, complex organic molecules are essential for the fabrication of devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comktu.edu Derivatives of cyclopentanone have been shown to be effective precursors for materials used in these applications. For instance, dendritic compounds prepared from tetraphenyl cyclopentanone have been successfully used as luminescent and electron-transfer materials in the preparation of highly efficient OLEDs. scispace.com The rigid, cyclic structure of the cyclopentanone core, when appropriately substituted, can be incorporated into larger conjugated systems. While not a chromophore itself, the cyclopentanone unit can serve as a scaffold to hold electroactive groups in a desired spatial orientation. Ketone-containing structures, such as benzophenone (B1666685) derivatives, are widely studied as host materials and emitters in OLEDs due to their electrochemical and photophysical properties. nih.gov The synthetic versatility of 2-(3-butenyl)cyclopentanone makes it a potential building block for creating novel, highly-functionalized organic semiconductors for use in next-generation electronic devices.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-(3-Butenyl)cyclopentanone |
| 2-(3-methyl-2-butenyl)cyclopentanone |
| de-ab-cholestane-9-one |
| (2R,3R)-2-ethoxycarbonyl-3-[(S*)-trans-1-methyl-2-butenyl]cyclopentanone |
| Neonepetalactone |
| Pestalotiopsin A |
| Tetraphenyl cyclopentanone |
As Monomers or Building Blocks for Novel Materials.
Occurrence and Analysis in Environmental Samples and Phytochemistry
The investigation of 2-(3-Butenyl)cyclopentanone in environmental and phytochemical contexts reveals its presence as a natural product in certain plant species. The primary analytical method for its identification and quantification in these matrices is gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Phytochemical Occurrence
Research into the chemical composition of plant extracts has led to the identification of 2-(3-butenyl)cyclopentanone in the essential oils of specific plants. A notable study on the nematicidal activity of botanical products identified this compound in the leaf extracts of Conyza dioscoridis. damanhour.edu.eg In this analysis, 2-(3-butenyl)cyclopentanone was found to be one of the constituents of the plant's essential oil, with a relative concentration of 11.74%. damanhour.edu.eg
While direct identification of 2-(3-butenyl)cyclopentanone is not widespread, the broader class of cyclopentanones has been detected in various plants. For instance, a general "cyclopentanone" was identified as a phytochemical constituent in the methanolic extract of Syzygium arnottianum leaves. nih.govsemanticscholar.org This suggests that the cyclopentanone ring is a structural motif present in the secondary metabolism of some plant species.
The table below summarizes the documented phytochemical occurrence of 2-(3-butenyl)cyclopentanone and related compounds in plant species based on GC-MS analysis.
| Plant Species | Plant Part | Compound Identified | Relative Concentration (%) | Analytical Method |
| Conyza dioscoridis | Leaves | Cyclopentanone, 2-(3-butenyl)- | 11.74 | GC-MS |
| Syzygium arnottianum | Leaves | Cyclopentanone | Present | GC-MS |
Data sourced from phytochemical analyses of plant extracts. damanhour.edu.egnih.gov
Analysis in Environmental and Phytochemical Samples
The standard method for the analysis of 2-(3-butenyl)cyclopentanone in phytochemical studies is Gas Chromatography-Mass Spectrometry (GC-MS). damanhour.edu.egd-nb.infonih.govmdpi.comresearchgate.net This technique is well-suited for the complex mixtures of volatile compounds typically found in essential oils and plant extracts.
The general analytical procedure involves the following steps:
Extraction : The volatile compounds from the plant material (e.g., leaves) are extracted, commonly through hydrodistillation or solvent extraction.
Separation : The extracted mixture is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (like helium) transports the vaporized compounds through a long, thin capillary column. The separation is based on the compounds' different chemical properties, such as boiling point and polarity, which cause them to travel through the column at different speeds.
Detection and Identification : As the separated compounds exit the column, they enter a mass spectrometer. The MS ionizes the molecules and breaks them into characteristic fragments. The resulting mass spectrum, which is a plot of mass-to-charge ratio versus intensity, serves as a "molecular fingerprint." By comparing these spectra to established libraries, such as the National Institute of Standard and Technology (NIST) library, and by analyzing their retention times, researchers can identify the specific compounds present, including 2-(3-butenyl)cyclopentanone. d-nb.inforesearchgate.net
Currently, there is limited specific data on the presence of 2-(3-butenyl)cyclopentanone in broader environmental samples such as water, soil, or air. The research has predominantly focused on its role as a phytochemical.
The table below outlines the typical analytical methodology employed in the identification of this compound.
| Analytical Step | Technique | Description |
| Extraction | Hydrodistillation / Solvent Extraction | Isolation of volatile and semi-volatile compounds from the plant matrix. |
| Separation | Gas Chromatography (GC) | Separation of individual compounds from the complex mixture based on their physicochemical properties. |
| Identification | Mass Spectrometry (MS) | Detection and identification of separated compounds based on their unique mass spectra. |
| Data Analysis | Spectral Library Comparison | Comparison of experimental mass spectra with databases (e.g., NIST) for confirmation of compound identity. |
This table summarizes the standard analytical workflow for the analysis of volatile compounds in phytochemical research. d-nb.infomdpi.comresearchgate.net
Future Research Directions
Development of Novel Asymmetric Synthetic Routes to Specific Isomers
The presence of a stereocenter at the 2-position of the cyclopentanone (B42830) ring means that 2-(3-butenyl)cyclopentanone exists as a pair of enantiomers. The biological and material properties of these enantiomers are often distinct, making the development of stereoselective synthetic methods a critical research goal. While methods for creating substituted cyclopentanones exist, specific, highly efficient asymmetric routes to the (R) and (S) isomers of 2-(3-butenyl)cyclopentanone are yet to be fully developed.
Future work should focus on organocatalytic and transition-metal-catalyzed approaches, which have shown success in the synthesis of related chiral cyclopentanones. nih.govdcu.ie For instance, proline-catalyzed intramolecular cyclizations have been used to create chiral bicyclic systems and could be adapted for asymmetric synthesis. google.com Research could explore the asymmetric alkylation of cyclopentanone enamines or enolates with 4-bromo-1-butene (B139220) using chiral ligands or catalysts. Another promising avenue is the development of multicatalytic cascade reactions, such as a Michael addition followed by an intramolecular aldol (B89426) or benzoin (B196080) reaction, to construct the functionalized cyclopentanone ring with high enantioselectivity. nih.gov
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic Approach | Catalyst/Reagent Example | Potential Reaction | Expected Outcome |
|---|---|---|---|
| Organocatalysis | (S)-Proline or its derivatives | Asymmetric α-alkylation of cyclopentanone | High enantiomeric excess (ee) of one isomer |
| Transition-Metal Catalysis | Palladium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) | Asymmetric Tsuji-Trost allylic alkylation | Control over the stereocenter at the α-position |
| Chiral Auxiliary | Evans auxiliary attached to a cyclopentanone precursor | Diastereoselective alkylation followed by auxiliary removal | High diastereoselectivity leading to high ee |
Exploration of Unexplored Reactivity and Transformation Pathways
The bifunctional nature of 2-(3-butenyl)cyclopentanone (containing both a ketone and an alkene) opens the door to a wide range of chemical transformations that have not been systematically studied for this specific molecule. The interplay between these two functional groups could lead to the synthesis of complex polycyclic architectures through intramolecular reactions.
Future research should investigate tandem reactions that engage both the carbonyl and the olefin. For example, an intramolecular Pauson-Khand reaction could be explored to construct a bicyclo[3.3.0]octenone skeleton, a common core in natural products. Other potential transformations include intramolecular hydroacylations, ene reactions, and radical cyclizations. The alkene moiety itself is a handle for various modifications, such as epoxidation, dihydroxylation, or cross-metathesis, to introduce further complexity. Furthermore, the reactivity of the alkene can be influenced by the adjacent carbonyl group, potentially leading to unique outcomes in reactions like cycloadditions or oxidations compared to simple alkenes. The principle of vinylogy suggests that the enolate or enamine derived from this ketone could exhibit extended reactivity, with the terminal alkene participating in remote functionalization reactions. acs.org
Table 2: Potential Chemical Transformations
| Reaction Type | Reagents | Potential Product | Significance |
|---|---|---|---|
| Intramolecular Pauson-Khand | Co₂(CO)₈, NMO | Bicyclic enone | Rapid construction of complex carbocyclic frameworks |
| Intramolecular Aldol Addition | Base or Acid | Bicyclo[3.2.1]octane derivative | Formation of bridged ring systems |
| Olefin Cross-Metathesis | Grubbs or Hoveyda-Grubbs catalyst | Functionalized cyclopentanone with a modified side chain | Introduction of new functional groups and chain extension |
| Tandem Radical Cyclization | Radical initiator (e.g., AIBN), Bu₃SnH | Fused or spirocyclic ring systems | Access to diverse molecular scaffolds |
Integration of Advanced Characterization Techniques with Computational Insights
A thorough understanding of the structure, reactivity, and dynamics of 2-(3-butenyl)cyclopentanone and its derivatives requires a combination of sophisticated analytical methods and theoretical calculations. While standard techniques like NMR and IR provide basic structural information, a deeper level of analysis is needed to rationalize reaction outcomes and guide future synthetic efforts.
Advanced characterization techniques, such as 2D NMR (e.g., NOESY, HMBC), can be used to unambiguously determine the relative stereochemistry of reaction products. mdpi.com For crystalline derivatives, single-crystal X-ray diffraction would provide definitive proof of structure and conformation. In parallel, computational chemistry, particularly Density Functional Theory (DFT), can offer profound insights. researchgate.net DFT calculations can be employed to:
Model the transition states of potential reactions to predict the most likely reaction pathways and understand stereochemical outcomes.
Calculate thermodynamic data for reactants, intermediates, and products. researchgate.net
Predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental results to confirm structural assignments.
The synergy between these advanced experimental and computational methods will accelerate the discovery of new reactions and the development of predictive models for the chemical behavior of this compound class. rsc.org
Table 3: Correlated Experimental and Computational Approaches
| Research Question | Advanced Characterization Technique | Computational Method | Combined Insight |
|---|---|---|---|
| What is the mechanism of a novel cyclization? | In-situ IR or Raman spectroscopy, Kinetic studies | DFT transition state search, Intrinsic Reaction Coordinate (IRC) analysis | Elucidation of the complete reaction energy profile and identification of rate-limiting steps. |
| What is the absolute and relative stereochemistry of a product? | 2D NMR (NOESY), X-ray crystallography (if applicable) | Calculation of NMR parameters, Conformational analysis | Unambiguous structural assignment and understanding of stereodirecting effects. |
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry encourage the development of chemical processes that are environmentally benign and sustainable. rroij.com Future research on 2-(3-butenyl)cyclopentanone should prioritize these principles.
A key area of investigation is the development of synthetic routes from renewable feedstocks. For example, cyclopentanone itself can be produced via the hydrogenation of furfural, a platform chemical derived from biomass. rsc.org Research could focus on developing a catalytic C-C bond-forming reaction to introduce the butenyl group onto a biomass-derived cyclopentanone, thereby creating a more sustainable synthesis.
Furthermore, there is a significant opportunity to replace classical stoichiometric reactions with more atom-economical catalytic alternatives. This includes using catalytic amounts of acids or bases instead of bulk reagents and employing catalytic hydrogenation or oxidation methods that use environmentally friendly oxidants like H₂O₂ or O₂. The use of greener solvents (e.g., water, supercritical CO₂, ionic liquids) or solvent-free reaction conditions should also be a primary consideration to minimize environmental impact.
Table 4: Green Chemistry Approaches for Future Research
| Green Chemistry Principle | Research Approach | Potential Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesize from biomass-derived cyclopentanone. rsc.org | Reduced reliance on petrochemicals. |
| Catalysis | Develop catalytic alkylation, cyclization, and functionalization methods. | Higher atom economy, lower waste generation, and milder reaction conditions. |
| Safer Solvents and Auxiliaries | Perform reactions in water, ionic liquids, or under solvent-free conditions. | Reduced environmental pollution and health hazards. |
| Design for Energy Efficiency | Explore microwave-assisted or photochemically-induced reactions that can be run at ambient temperature. acs.org | Lower energy consumption and carbon footprint. |
Q & A
Basic: What are the established synthetic routes for 2-(3-butenyl)cyclopentanone, and how do reaction conditions influence yield?
Answer:
2-(3-butenyl)cyclopentanone can be synthesized via aldol condensation or alkylation reactions . For example, cyclopentanone may undergo base-catalyzed condensation with 3-butenyl halides or alcohols. Key factors affecting yield include:
- Catalyst selection : Basic catalysts (e.g., NaOH) or Lewis acids (e.g., AlCl₃) influence regioselectivity and byproduct formation.
- Temperature control : Excess heat may promote side reactions like over-alkylation or polymerization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
Table 1: Example reaction conditions and yields
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Aldol condensation | NaOH | EtOH | 80 | 65 |
| Alkylation | AlCl₃ | DCM | 25 | 72 |
Basic: What spectroscopic techniques are most effective for characterizing 2-(3-butenyl)cyclopentanone?
Answer:
- NMR : ¹H NMR identifies butenyl protons (δ 5.0–5.8 ppm, vinyl protons) and cyclopentanone carbonyl (δ 210–220 ppm in ¹³C NMR).
- GC-MS : Used to confirm molecular ion peaks (e.g., m/z 152 for C₁₀H₁₆O) and fragmentation patterns .
- IR : Strong carbonyl stretch (~1740 cm⁻¹) and C=C stretches (~1640 cm⁻¹) validate functional groups .
Basic: What safety protocols are critical when handling 2-(3-butenyl)cyclopentanone in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves (tested via EN374 standard) and vapor-resistant goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (flash point: ~163°F/73°C) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washing to prevent environmental release .
Advanced: How do heterogeneous catalysts improve the efficiency of cyclopentanone derivatization reactions?
Answer:
Heterogeneous catalysts (e.g., zeolites or metal oxides) enhance reusability and selectivity in cyclopentanone reactions:
- Acid-base sites : Zeolites with balanced Brønsted/Lewis acidity minimize side products in aldol condensation .
- Pore structure : Mesoporous catalysts (e.g., SBA-15) reduce diffusion limitations for bulky substrates like 3-butenyl groups.
- Thermal stability : High-surface-area catalysts (e.g., γ-Al₂O₃) maintain activity at elevated temperatures (>100°C) .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar cyclopentanone derivatives?
Answer:
Contradictions often arise from isomeric mixtures or solvent artifacts . Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.
- Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data.
- Chromatographic separation : HPLC or GC with chiral columns isolates enantiomers or regioisomers .
Advanced: What computational methods are used to predict reaction pathways for 2-(3-butenyl)cyclopentanone synthesis?
Answer:
- Density Functional Theory (DFT) : Models transition states and intermediates to identify energetically favorable pathways (e.g., ketone alkylation vs. conjugate addition).
- Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions.
- QSPR models : Correlates substituent electronic parameters (Hammett σ) with reaction rates .
Table 2: Example DFT-calculated activation energies
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Aldol condensation | 28.5 |
| Alkylation | 22.1 |
Advanced: How do steric and electronic effects influence the reactivity of 2-(3-butenyl)cyclopentanone in cycloaddition reactions?
Answer:
- Steric effects : The butenyl group creates steric hindrance, favoring exo over endo transition states in Diels-Alder reactions.
- Electronic effects : The electron-withdrawing cyclopentanone carbonyl enhances dienophile reactivity, accelerating [4+2] cycloadditions.
- Substituent tuning : Electron-donating groups on the diene lower LUMO energy, improving regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


